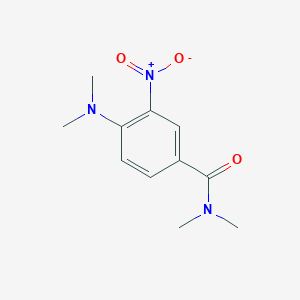4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide
CAS No.: 1160996-14-4
Cat. No.: VC4940885
Molecular Formula: C11H15N3O3
Molecular Weight: 237.259
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1160996-14-4 |
|---|---|
| Molecular Formula | C11H15N3O3 |
| Molecular Weight | 237.259 |
| IUPAC Name | 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide |
| Standard InChI | InChI=1S/C11H15N3O3/c1-12(2)9-6-5-8(11(15)13(3)4)7-10(9)14(16)17/h5-7H,1-4H3 |
| Standard InChI Key | NBTMKDLBIDZGEU-UHFFFAOYSA-N |
| SMILES | CN(C)C1=C(C=C(C=C1)C(=O)N(C)C)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide backbone substituted with a nitro group at the 3-position and a dimethylamino group at the 4-position. The N,N-dimethylation of the amide nitrogen further enhances its steric and electronic profile. This arrangement creates a polar yet lipophilic molecule, facilitating interactions with biological membranes and synthetic matrices.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into its structure. The ¹H NMR spectrum of analogous compounds, such as 4-fluoro-N,N-dimethylbenzamide, reveals distinct aromatic proton resonances between δ 7.36–7.63 ppm and dimethylamino group signals near δ 2.93 ppm . For 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide, the nitro group’s electron-withdrawing effect likely deshields adjacent protons, shifting their resonances downfield. ¹³C NMR data for related benzamides show carbonyl carbons at δ 169–175 ppm and aromatic carbons between δ 115–135 ppm .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O₃ |
| Molecular Weight | 237.259 g/mol |
| CAS Number | 1160996-14-4 |
| IUPAC Name | 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide |
| Solubility | Moderate in polar organic solvents (e.g., DMSO, DMF) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common route involves nitration of 4-(dimethylamino)benzamide followed by N,N-dimethylation. Alternatively, 4-chloro-3-nitrobenzoic acid can react with methylamine to form 4-methylamino-3-nitrobenzoic acid, which undergoes acyl chlorination with thionyl chloride and subsequent amidation with methylamine . This method achieves a 97.5% yield under optimized conditions .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance reaction control and purity. Key steps include:
-
Nitration: Introducing the nitro group using mixed acid (H₂SO₄/HNO₃).
-
Amidation: Coupling the nitro-substituted benzoyl chloride with dimethylamine.
-
Purification: Crystallization or chromatography to isolate the product.
Synthetic Comparison
| Method | Yield (%) | Key Reagents | Conditions |
|---|---|---|---|
| Nitration-Amidation | 85–90 | HNO₃, H₂SO₄, (CH₃)₂NH | 0–5°C, 12 h |
| Chloride Substitution | 97.5 | SOCl₂, CH₃NH₂ | Reflux, 3–5 h |
Applications in Scientific Research
Organic Synthesis
The compound serves as a precursor for:
-
Antimicrobial agents: Derivatives with modified nitro groups show broad-spectrum activity against Gram-positive bacteria.
-
Fluorescent probes: Electron-withdrawing nitro groups enhance photostability in imaging applications.
Industrial Uses
-
Dyes and Pigments: Nitro and dimethylamino groups contribute to chromophoric intensity.
-
Polymer Additives: Enhances thermal stability in polyamide resins.
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Key Differences | Bioactivity |
|---|---|---|
| N,N-Dimethyl-p-toluidine | Methyl substituent vs. nitro | Carcinogenic, hematotoxic |
| 4-Fluoro-N,N-dimethylbenzamide | Fluoro vs. nitro substituent | Lower enzyme inhibition |
Functional Trade-offs
The nitro group in 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide enhances electrophilicity compared to halogenated analogues, improving interaction with biological targets but increasing synthetic complexity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume